molecular formula C7H6ClN3O2 B6179894 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2613381-48-7

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6179894
CAS No.: 2613381-48-7
M. Wt: 199.59 g/mol
InChI Key: ABWVJXOOPOBMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride (C₇H₅N₃O₂·HCl, CAS 1363383-10-1) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety. The carboxylic acid group at the 7-position and its hydrochloride salt form enhance solubility, making it suitable for pharmaceutical applications. Notably, substituted 1H-pyrazolo[4,3-c]pyridines are recognized as epidermal growth factor receptor (EGFR) inhibitors, as highlighted in a 2022 patent (WO 2022/090481) . This compound serves as a key intermediate in synthesizing bioactive molecules targeting kinase pathways.

Properties

CAS No.

2613381-48-7

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-3-8-1-4-2-9-10-6(4)5;/h1-3H,(H,9,10)(H,11,12);1H

InChI Key

ABWVJXOOPOBMMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=C(C=N1)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Ester Hydrolysis and Acidification

A foundational method for synthesizing 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride involves the hydrolysis of its ethyl ester precursor. In a representative procedure, ethyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is refluxed in a methanol-water (3:1) mixture with sodium hydroxide (3 equivalents) at room temperature for 10–15 hours. Subsequent acidification with 1N HCl at 0°C precipitates the carboxylic acid, which is then converted to the hydrochloride salt via treatment with concentrated HCl.

Key Reaction Parameters

ParameterCondition
Solvent SystemMethanol:Water (3:1)
BaseNaOH (3 equiv)
Acidification Agent1N HCl
TemperatureRoom temperature (hydrolysis)
Yield70–85%

This method prioritizes simplicity and scalability but requires stringent pH control during acidification to avoid side reactions.

Cyclocondensation of α,β-Unsaturated Ketones

Early synthetic approaches employed cyclocondensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, reacting 3-(pyridin-4-yl)acryloyl chloride with methylhydrazine in dichloromethane at −10°C forms the pyrazolo-pyridine core. Subsequent oxidation with potassium permanganate introduces the carboxylic acid moiety, followed by hydrochloride salt formation.

Challenges and Mitigations

  • Regioselectivity Issues : Competing formation of [3,4-c] vs. [4,3-c] isomers necessitates low-temperature conditions (−10°C to 0°C) to favor the desired regioisomer.

  • Oxidation Side Reactions : Over-oxidation of the pyridine ring is minimized by using controlled stoichiometry of KMnO₄ (1.2 equivalents).

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advancements leverage palladium catalysts to construct the pyrazolo[4,3-c]pyridine skeleton. A Suzuki–Miyaura coupling between 5-bromo-1H-pyrazolo[4,3-c]pyridine and boronic acid derivatives introduces substituents at the C-7 position. Post-functionalization hydrolysis with LiOH in tetrahydrofuran (THF)/H₂O (2:1) yields the carboxylic acid, which is isolated as the hydrochloride salt.

Optimized Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
LigandXPhos (10 mol%)
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 hours
Yield (Overall)62–75%

This method enables late-stage diversification but requires anhydrous conditions to prevent catalyst deactivation.

Directed C–H Functionalization

Vectorial functionalization strategies utilize temporary directing groups to achieve site-selective C–H activation. For instance, installing a morpholino group at N-1 of the pyrazole ring directs palladium-catalyzed C-7 carboxylation using CO₂ under 1 atm pressure. The resulting acid is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Advantages Over Classical Methods

  • Atom Economy : Eliminates pre-functionalized starting materials.

  • Step Efficiency : Reduces synthetic steps from 5–6 to 3.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow reactors for high-throughput production. Key stages include:

  • Ring-Closing Step : A mixture of 2-cyanopyridine and hydrazine hydrate is pumped through a heated reactor (120°C, 15 bar) to form the pyrazolo[4,3-c]pyridine core.

  • Carboxylation : Supercritical CO₂ is introduced in a second reactor module at 50°C and 100 bar.

  • Salt Formation : In-line acidification with HCl gas yields the hydrochloride salt with >95% purity.

Operational Metrics

MetricValue
Throughput12 kg/day
Purity≥98% (HPLC)
Solvent ConsumptionReduced by 40% vs. batch processes

Waste Management Protocols

Industrial synthesis generates aqueous waste containing residual hydrazine and heavy metals. Best practices include:

  • Catalyst Recovery : Immobilized Pd on activated carbon allows >90% recovery via filtration.

  • Neutralization : Waste streams are treated with hypochlorite solution to oxidize hydrazine derivatives before discharge.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient. The hydrochloride salt elutes at 12–14 minutes under these conditions, achieving ≥99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, pyrazole-H), 8.35 (d, J = 5.6 Hz, 1H, pyridine-H), 7.98 (d, J = 5.6 Hz, 1H, pyridine-H).

  • IR (KBr): 1712 cm⁻¹ (C=O stretch), 2550–2700 cm⁻¹ (HCl salt N–H stretch).

Emerging Methodologies

Photocatalytic Decarboxylative Coupling

Visible-light-mediated decarboxylation of α-amino acids in the presence of Ru(bpy)₃Cl₂ introduces carboxyl groups at C-7 without requiring pre-functionalized substrates. Initial trials show 55–60% yields under blue LED irradiation.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida catalyze the hydrolysis of nitrile intermediates to carboxylic acids at pH 7.5 and 30°C. This green chemistry approach reduces reliance on harsh acids but currently suffers from low volumetric productivity (2 g/L/h).

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Classical Hydrolysis70–8598High1200
Pd-Catalyzed Coupling62–7599Moderate3400
Continuous Flow88–9299.5Very High900
Biocatalytic55–6097Low6100

Chemical Reactions Analysis

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride exhibits a range of biological activities that make it a promising candidate for drug development:

  • Anticancer Properties : It has shown efficacy in inhibiting the proliferation of cancer cell lines, including breast cancer, lung cancer, and melanoma. Studies indicate that it may interfere with specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound has been found to downregulate the expression of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases .
  • Antibacterial Activity : It demonstrates antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its applicability in infectious disease management .

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

This compound serves as a lead structure for developing new drugs targeting cancer and inflammatory diseases. Its ability to modulate biological pathways makes it an attractive candidate for further optimization and clinical trials.

Mechanistic Studies

Research has focused on understanding the interaction of this compound with various biological targets. Preliminary studies suggest binding affinities to specific kinases and receptors involved in cancer and inflammation .

Several case studies highlight the applications of this compound:

  • Anticancer Activity Assessment : A study demonstrated that this compound inhibited cell growth in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Inflammation Model Testing : In vivo models showed significant reductions in inflammatory markers when treated with the compound, supporting its potential use as an anti-inflammatory agent.
  • Antibacterial Efficacy Trials : Laboratory tests confirmed its effectiveness against common bacterial strains, paving the way for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Compounds :

  • Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9a) Structure: Ethyl ester at C7, phenyl at C2, amino at C3. Properties: High yield (98%), mp 235–237°C, IR carbonyl stretch at 1720 cm⁻¹ . Application: Intermediate for further functionalization due to reactive amino and ester groups.
  • Ethyl 5-(Phenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9b) Structure: Phenylamino substituent at C4. Properties: Lower yield (28%) due to steric hindrance, same mp range as 9a .
Parameter Target Compound Compound 9a Compound 9b
Molecular Formula C₇H₅N₃O₂·HCl C₁₅H₁₄N₄O₃ C₂₁H₁₈N₄O₅
Molecular Weight (g/mol) 215.6 (acid + HCl) 298.3 389.4
Melting Point (°C) Not reported 235–237 235–237
Key Functional Groups Carboxylic acid (C7), HCl salt Ester (C7), amino (C5) Ester (C7), phenylamino (C5)

Comparison :
Ester derivatives (e.g., 9a, 9b) exhibit higher lipophilicity compared to the carboxylic acid hydrochloride, impacting bioavailability. The hydrochloride salt enhances aqueous solubility, critical for drug formulation .

Heterocyclic Analogues with Modified Scaffolds

Key Compounds :

  • Imidazo[1,2-a]pyridine-7-carboxylic Acid Hydrochloride
    • Structure : Imidazole fused to pyridine (vs. pyrazole in the target compound).
    • Properties : MW 198.61 g/mol, IR carbonyl at 1720 cm⁻¹ .
    • Application : Intermediate for antimicrobial agents.
  • 1H-Pyrazolo[4,3-c]pyridine-4-carboxaldehyde Hydrochloride
    • Structure : Aldehyde at C4 (vs. carboxylic acid at C7).
    • Properties : MW 183.59 g/mol, reactive aldehyde group .
Parameter Target Compound Imidazo[1,2-a]pyridine 4-Carboxaldehyde
Core Structure Pyrazole + pyridine Imidazole + pyridine Pyrazole + pyridine
Functional Group Carboxylic acid (C7) Carboxylic acid (C7) Aldehyde (C4)
Molecular Weight (g/mol) 215.6 198.6 183.6
Bioactivity EGFR inhibition Antimicrobial potential Synthetic intermediate

Comparison :
The imidazo[1,2-a]pyridine analogue lacks the pyrazole ring’s hydrogen-bonding capability, reducing kinase affinity. The aldehyde derivative’s reactivity makes it unsuitable for direct therapeutic use but valuable for conjugation .

Complex Hybrid Structures

Key Compound :

  • 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic Acid (8h) Structure: Pyrazolo[4,3-c]pyridine fused to a fluoroquinolone scaffold. Properties: MW 443.18 g/mol, mp >300°C, ¹H-NMR δ 8.67 (C2-H) . Application: Antibacterial agent via DNA gyrase inhibition.
Parameter Target Compound Compound 8h
Molecular Complexity Bicyclic Polycyclic (quinolone hybrid)
Molecular Weight (g/mol) 215.6 443.2
Bioactivity EGFR inhibition DNA gyrase inhibition

Comparison: The quinolone hybrid (8h) demonstrates broader-spectrum antibacterial activity but lacks specificity for kinase targets. Its high molecular weight may limit pharmacokinetic properties .

Positional Isomers and Salt Forms

Key Compounds :

  • 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester Hydrochloride
    • Structure : Pyrazole fused at [3,4-c] (vs. [4,3-c] in the target compound).
    • Properties : Altered ring junction affects electronic distribution .
  • 2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine Dihydrochloride
    • Structure : Dihydrochloride salt with reduced ring saturation.
    • Properties : Enhanced solubility but lower stability .

Comparison : Positional isomers ([3,4-c] vs. [4,3-c]) exhibit distinct dipole moments, influencing binding to enzymatic pockets. Dihydrochloride salts improve solubility but may increase hygroscopicity .

Biological Activity

1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C7H6ClN3O2
  • Molecular Weight : 199.6 g/mol
  • Appearance : White or off-white crystalline powder
  • Solubility : Soluble in water and various organic solvents

Biological Activities

This compound exhibits several notable biological activities, including:

  • Anticancer Activity : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This activity is attributed to its interaction with specific kinases and receptors involved in cancer progression.
  • Anti-inflammatory Effects : It has been shown to downregulate the expression of cytokines and chemokines, indicating potential use in treating inflammatory diseases.
  • Antibacterial Activity : The compound exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in infectious disease therapy.

Preliminary studies indicate that this compound may interact with various biological targets through binding affinity studies. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods allow for modifications that can yield diverse derivatives with varying biological activities. Notable synthesis techniques include:

  • One-pot reactions that simplify the synthesis process while maintaining high yields.
  • Multi-step synthetic pathways that allow for precise control over functional group positioning and molecular modifications.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds similar to this compound, highlighting their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
1H-pyrazolo[3,4-c]pyridine-3-carboxylic acidC7H6N4O2Different ring position affecting biological activity
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidC9H10N4O2Tetrahydro configuration enhances solubility
1H-pyrazolo[4,3-b]pyridine-3-carboxylic acidC8H8N4O2Variations in nitrogen positioning influence reactivity

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of 1H-pyrazolo[4,3-c]pyridine derivatives:

  • Anticancer Properties : Research indicated that certain derivatives exhibited significant inhibition against CDK2 and CDK9 kinases with IC50 values of 0.36 µM and 1.8 µM respectively. These findings suggest a strong potential for these compounds in cancer therapeutics .
  • Antiviral Activity : Some derivatives have shown promising antiviral effects against viruses like HSV-1 and VSV. For example, specific compounds demonstrated higher antiviral activities compared to standard treatments when tested in vitro on infected cell lines .
  • Inhibition of Carbonic Anhydrases : Studies highlighted the inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against various isoforms of carbonic anhydrase (CA), which are critical enzymes involved in numerous physiological processes. Certain derivatives exhibited Ki values lower than those of established inhibitors like acetazolamide .

Q & A

Q. How to elucidate degradation pathways under accelerated storage conditions?

  • Methodology :
  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidative stress (H2_2O2_2). Identify degradants via LC-MS/MS.
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.